Isoallolithocholic Acid

描述

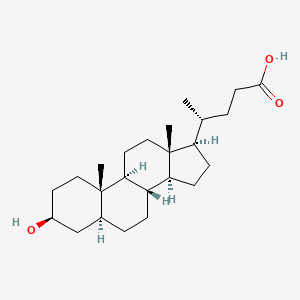

bile acid metabolite

属性

IUPAC Name |

(4R)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEROWZSTRWXGI-XBESLWPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309974 | |

| Record name | 3β-Hydroxy-5α-cholanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoallolithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2276-93-9 | |

| Record name | 3β-Hydroxy-5α-cholanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2276-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloisolithocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18169 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3β-Hydroxy-5α-cholanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoallolithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3β-Hydroxy-5α-cholan-24-oic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 3β-Hydroxy-5α-cholan-24-oic acid, a secondary bile acid also known as allolithocholic acid (allo-LCA) or isoallolithocholic acid. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering structured data, experimental insights, and visual representations of its molecular interactions.

Core Chemical Properties

3β-Hydroxy-5α-cholan-24-oic acid is a stereoisomer of lithocholic acid, distinguished by the β-orientation of the hydroxyl group at the C-3 position and the α-configuration at the C-5 position of the steroid nucleus. These stereochemical differences significantly influence its biological activity.

Physicochemical Data

The fundamental physicochemical properties of 3β-Hydroxy-5α-cholan-24-oic acid are summarized in the table below, providing a quantitative snapshot of its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₄₀O₃ | [1][2] |

| Molecular Weight | 376.57 g/mol | [1] |

| CAS Number | 2276-93-9 | [1][2] |

| Appearance | Solid | |

| Boiling Point | 511°C at 760 mmHg | [1] |

| Density | 1.073 g/cm³ | [1] |

| Topological Polar Surface Area | 57.53 Ų | [1] |

| LogP | 5.5071 | [1] |

Solubility Profile

The solubility of 3β-Hydroxy-5α-cholan-24-oic acid in various solvents is crucial for its handling in experimental settings.

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 1 mg/mL | |

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | 37.66 mg/mL (100 mM) | [1] |

Spectroscopic and Analytical Data

Detailed spectroscopic data is essential for the identification and characterization of 3β-Hydroxy-5α-cholan-24-oic acid.

Mass Spectrometry

Mass spectrometry data reveals key information about the molecular weight and fragmentation pattern of the molecule.

| Ionization Mode | Precursor m/z | Key Fragments (m/z) | Source(s) |

| ESI (-) | 375.29 ([M-H]⁻) | 59.07, 69.05, 62.05, 85.03 | [3] |

| ESI (-) | 375.29 ([M-H]⁻) | 59.08, 113.01, 75.06, 62.05, 69.05 | [3] |

Biological Activity and Signaling Pathways

3β-Hydroxy-5α-cholan-24-oic acid is a biologically active molecule that modulates several key signaling pathways, positioning it as a molecule of interest for therapeutic development, particularly in immunology and metabolic diseases.

Immune Modulation through RORγt and GPBAR1

Recent studies have identified 3β-Hydroxy-5α-cholan-24-oic acid as a dual modulator of the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[4] It acts as a GPBAR1 agonist and a RORγt inverse agonist.[4] This dual activity is significant in the context of immune regulation, particularly in the differentiation of T helper 17 (Th17) cells and regulatory T cells (Tregs).[5]

The inverse agonism of RORγt by 3β-Hydroxy-5α-cholan-24-oic acid is a key mechanism in its anti-inflammatory effects. RORγt is a master regulator of Th17 cell differentiation, which are producers of pro-inflammatory cytokines like IL-17A. By inhibiting RORγt, this bile acid can suppress the Th17 inflammatory response.

Simultaneously, its agonistic activity on GPBAR1 contributes to its immunomodulatory profile. GPBAR1 activation is known to have anti-inflammatory effects in various cell types.

Figure 1. Dual modulation of RORγt and GPBAR1 signaling by 3β-Hydroxy-5α-cholan-24-oic acid in an immune cell.

T-Cell Differentiation

A key biological effect of 3β-Hydroxy-5α-cholan-24-oic acid is its ability to influence the differentiation of T cells. It has been shown to enhance the differentiation of regulatory T cells (Tregs) while suppressing Th17 cell differentiation.[6] This is achieved through its interaction with the nuclear hormone receptor nerve growth factor IB (Nr4a1), leading to a permissive chromatin structure at the promoter region of the transcription factor Foxp3, a master regulator of Treg development.[5]

Figure 2. Logical relationship of 3β-Hydroxy-5α-cholan-24-oic acid in T-cell differentiation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

While a specific protocol for the exclusive analysis of 3β-Hydroxy-5α-cholan-24-oic acid is not detailed in the available literature, general methods for the separation of bile acids can be adapted. A common approach involves reversed-phase HPLC with a C18 column.

A General Workflow for Bile Acid Analysis by HPLC:

-

Sample Preparation:

-

For biological samples, such as plasma or fecal extracts, protein precipitation is often the first step. This can be achieved by adding a solvent like acetonitrile.

-

The mixture is then centrifuged, and the supernatant is collected.

-

The supernatant is typically evaporated to dryness and then reconstituted in a suitable solvent, often a mixture of methanol (B129727) and water.

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., methanol or acetonitrile). The gradient is programmed to increase the proportion of the organic solvent over time to elute the more hydrophobic bile acids.

-

Detection: As many bile acids lack a strong chromophore, detection can be challenging. Evaporative Light Scattering Detection (ELSD) is a suitable technique. Alternatively, derivatization to introduce a UV-active moiety can be performed, followed by UV detection. Mass spectrometry (LC-MS) provides the highest sensitivity and specificity.

-

Figure 3. A generalized experimental workflow for the HPLC analysis of bile acids.

Receptor Binding Assays

To quantify the interaction of 3β-Hydroxy-5α-cholan-24-oic acid with its target receptors, such as RORγt and GPBAR1, various binding assays can be employed. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled ligand.

General Protocol for a Competitive Receptor Binding Assay:

-

Preparation of Receptor:

-

The target receptor (e.g., the ligand-binding domain of RORγt) is expressed and purified. Alternatively, cell lysates or membrane preparations from cells overexpressing the receptor can be used.

-

-

Assay Setup:

-

A constant concentration of a high-affinity labeled ligand (radioligand or fluorescent ligand) for the receptor is used.

-

Increasing concentrations of the unlabeled test compound (3β-Hydroxy-5α-cholan-24-oic acid) are added to compete with the labeled ligand for binding to the receptor.

-

-

Incubation and Separation:

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free labeled ligand are separated. This can be achieved by various methods, such as filtration through a membrane that retains the receptor-ligand complex, or by size-exclusion chromatography.

-

-

Quantification:

-

The amount of bound labeled ligand is quantified (e.g., by scintillation counting for radioligands or fluorescence measurement).

-

-

Data Analysis:

-

The data is plotted as the percentage of bound labeled ligand versus the concentration of the unlabeled competitor.

-

The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) is determined from the resulting dose-response curve.

-

The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the labeled ligand.

-

This technical guide provides a foundational understanding of the chemical and biological properties of 3β-Hydroxy-5α-cholan-24-oic acid. Further research into its specific spectroscopic characteristics and the development of optimized analytical and biological assay protocols will be invaluable for advancing its potential therapeutic applications.

References

- 1. This compound | 2276-93-9 | Benchchem [benchchem.com]

- 2. thebileacidsexpert.com [thebileacidsexpert.com]

- 3. This compound | C24H40O3 | CID 94228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Allo-lithocholic acid, a microbiome derived secondary bile acid, attenuates liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | TargetMol [targetmol.com]

An In-depth Technical Guide to the Synthesis of Isoallolithocholic Acid from Lithocholic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Challenge and Biological Significance

Bile acids are cholesterol-derived metabolites critical for lipid digestion and signaling. Their biological activity is exquisitely sensitive to their stereochemistry. Lithocholic acid (LCA) possesses a cis-fused A/B ring junction (5β configuration), resulting in a "kinked" molecular structure. In contrast, isoallolithocholic acid belongs to the "allo" series, characterized by a trans-fused A/B ring junction (5α configuration), which imparts a flatter, more planar topology.[1][3] Additionally, the "iso" prefix denotes the equatorial orientation of the hydroxyl group at the C-3 position (3β), as opposed to the axial 3α-hydroxyl of LCA.

This distinct three-dimensional structure is key to isoalloLCA's biological function. It has been identified as a metabolite of 3-oxo lithocholic acid by gut microbiota and acts as a modulator of Treg activity through the nuclear hormone receptor NR4A1.[2] Recent studies have highlighted that fecal levels of isoalloLCA are reduced in patients with inflammatory bowel diseases (IBD), and the compound has been shown to ameliorate intestinal inflammation in preclinical models, making its synthesis a critical step for advancing drug development in this area.[2][4][5][6]

Proposed Synthetic Pathway

The conversion of lithocholic acid (3α-OH, 5β-H) to this compound (3β-OH, 5α-H) requires two key stereochemical inversions: epimerization at C-3 and C-5. A logical and efficient synthetic strategy proceeds through the formation of a key intermediate, a Δ⁴-3-keto steroid, which allows for the subsequent stereocontrolled reduction to establish the desired 5α (allo) and 3β (iso) configurations.

The overall workflow for this synthesis is outlined below.

Caption: Overall synthetic workflow from Lithocholic Acid to this compound.

Detailed Experimental Protocols

The following protocols are based on established methods for steroid chemistry and provide a framework for the synthesis. Researchers should optimize conditions and purification procedures as needed.

Step 1: Protection of the Carboxylic Acid (Esterification)

To prevent side reactions, the C-24 carboxylic acid of LCA is protected as a methyl ester.

-

Protocol:

-

Suspend lithocholic acid (1.0 eq) in methanol (B129727) (10-15 mL per gram of LCA).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise while stirring.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours until the solution becomes clear.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be purified by column chromatography or used directly in the next step.

-

Step 2: Oxidation of the 3α-Hydroxyl Group

The 3α-hydroxyl group is oxidized to a 3-keto group. Jones oxidation is a robust method for this transformation.

-

Protocol:

-

Dissolve the lithocholic acid methyl ester (1.0 eq) in acetone (B3395972) (20 mL per gram).

-

Cool the solution to 0°C.

-

Prepare Jones reagent separately by dissolving chromium trioxide in concentrated sulfuric acid and water.

-

Add the Jones reagent dropwise to the stirred solution of the steroid until a persistent orange-brown color is observed.

-

Continue stirring at 0°C for 1-2 hours.

-

Quench the reaction by adding isopropanol (B130326) until the solution turns green.

-

Dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-keto-5β-cholan-24-oic acid methyl ester. Purify by recrystallization or column chromatography.

-

Step 3 & 4: Formation of the 5α-Keto Intermediate

This two-step sequence establishes the critical 5α (allo) stereochemistry by forming a Δ⁴-enone intermediate, followed by its reduction.

-

Protocol (Formation of Δ⁴-enone):

-

Dissolve the 3-keto-5β intermediate (1.0 eq) in glacial acetic acid.

-

Add a solution of bromine in acetic acid (1.1 eq) dropwise with stirring until a faint bromine color persists.

-

Stir for 30 minutes, then add a solution of sodium acetate in acetic acid to quench excess bromine.

-

The crude 4-bromo-3-keto intermediate is then dehydrobrominated by refluxing with a non-nucleophilic base like collidine or lithium carbonate in dimethylformamide (DMF) for several hours.

-

After cooling, dilute the reaction mixture with water and extract with ether.

-

Wash the organic phase, dry, and concentrate. The resulting Δ⁴-3-keto intermediate should be purified by chromatography.

-

-

Protocol (Reduction to 5α-Keto Steroid):

-

Dissolve the purified Δ⁴-3-keto intermediate in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalyst, such as 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) for 12-24 hours. The 5α-isomer is generally the major product.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude 3-keto-5α-cholan-24-oic acid methyl ester.

-

Step 5: Stereoselective Reduction to the 3β-Hydroxyl Group

The stereochemical outcome of the ketone reduction is crucial. To obtain the 3β-hydroxyl (equatorial) product, a reducing agent that favors attack from the less-hindered α-face is required.

-

Protocol:

-

Dissolve the 3-keto-5α intermediate (1.0 eq) in a solvent like methanol or ethanol.

-

Cool the solution to 0°C.

-

Add sodium borohydride (B1222165) (NaBH₄) (1.5-2.0 eq) portion-wise. NaBH₄ typically yields a mixture of 3α and 3β alcohols, with the 3β (iso) form often being a major product in the 5α series. For higher selectivity towards the 3β-alcohol, bulkier reducing agents like L-Selectride can be employed at low temperatures (-78°C) in THF.

-

Stir the reaction for 1-3 hours, monitoring by TLC.

-

Carefully quench the reaction by adding dilute acetic acid or acetone.

-

Remove the solvent, add water, and extract with ethyl acetate.

-

Wash the organic layer, dry, and concentrate. The resulting epimeric mixture of alcohols must be separated by careful column chromatography to isolate the desired this compound methyl ester.

-

Step 6: Deprotection of the Carboxylic Acid (Saponification)

The final step is the hydrolysis of the methyl ester to yield the free acid.

-

Protocol:

-

Dissolve the purified this compound methyl ester in a mixture of methanol and water.

-

Add an excess of potassium hydroxide (B78521) (KOH) or lithium hydroxide (LiOH) (3-5 eq).

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with cold 2N HCl.

-

The white precipitate of this compound is collected by filtration.

-

Wash the solid with cold water until the washings are neutral, and then dry under vacuum to yield the final product.

-

Data Presentation

The following tables summarize expected yields and key characterization data for the synthetic intermediates and the final product, based on analogous reactions reported in the literature.

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Transformation | Key Reagents | Intermediate/Product | Expected Yield (%) |

| 1 | Esterification | MeOH, AcCl | Lithocholic Acid Methyl Ester | >95 |

| 2 | Oxidation | Jones Reagent, Acetone | 3-Keto-5β-cholan-24-oic Acid Methyl Ester | 85-95 |

| 3/4 | Enone Formation & Reduction | Br₂/AcOH; Pd/C, H₂ | 3-Keto-5α-cholan-24-oic Acid Methyl Ester | 60-70 (over 2 steps) |

| 5 | Ketone Reduction | NaBH₄ or L-Selectride | This compound Methyl Ester | 50-80 (after separation) |

| 6 | Saponification | KOH, MeOH/H₂O | This compound | >90 |

| - | Overall | - | This compound | ~20-35 |

Table 2: Physicochemical and Spectroscopic Characterization Data

| Compound | Formula | Mol. Weight | Key ¹H-NMR Signals (δ, ppm) | Key ¹³C-NMR Signals (δ, ppm) |

| Lithocholic Acid | C₂₄H₄₀O₃ | 376.58 | ~3.6 (m, H-3α), ~0.9 (s, H-19), ~0.6 (s, H-18) | ~71 (C-3), ~42 (C-5) |

| 3-Keto-5α-cholan-24-oic Acid | C₂₄H₃₈O₃ | 374.56 | ~0.8 (s, H-19), ~0.65 (s, H-18) | ~212 (C-3), ~45 (C-5) |

| This compound | C₂₄H₄₀O₃ | 376.58 | ~4.0-4.1 (m, H-3α), ~0.8 (s, H-19), ~0.6 (s, H-18) | ~67 (C-3), ~43 (C-5) |

Note: NMR data are approximate and can vary based on solvent and instrument.

Biological Context: Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects in the gut, in part, by modulating macrophage activity. In inflammatory macrophages, isoalloLCA has been shown to inhibit the ETS2 signaling pathway, which is a critical regulator of pro-inflammatory responses.

Caption: IsoalloLCA inhibits LPS-induced inflammation in macrophages.[4]

As depicted, lipopolysaccharide (LPS) activates the transcription factor ETS2, leading to a signaling cascade through HIF1A and PFKFB3 that promotes a pro-inflammatory metabolic state.[4] this compound counteracts this by enhancing mitochondrial reactive oxygen species (mitoROS) and inhibiting the ETS2 pathway, thereby reducing the production of inflammatory cytokines like TNF-α.[4]

Conclusion

The synthesis of this compound from lithocholic acid is a challenging but achievable process that is crucial for advancing research into its therapeutic applications. The multi-step chemical synthesis outlined in this guide, which hinges on the stereocontrolled modifications of the steroid A-ring, provides a viable pathway for producing this valuable compound in quantities sufficient for preclinical and clinical investigation. The detailed protocols and characterization data serve as a foundational resource for researchers in medicinal chemistry and drug development aiming to explore the full potential of this unique bile acid metabolite.

References

- 1. "Development of a Stereoselective Synthesis of Allolithocholic Acid" by Samantha P. Kelly [digitalcommons.bucknell.edu]

- 2. caymanchem.com [caymanchem.com]

- 3. Formation of secondary allo-bile acids by novel enzymes from gut Firmicutes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound ameliorates intestinal inflammation via metabolically reprogrammed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound ameliorates intestinal inflammation via metabolically reprogrammed macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Microbial Biotransformation of Isoallolithocholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoallolithocholic acid (isoalloLCA), a microbially-produced bile acid metabolite, has garnered significant attention for its immunomodulatory properties, particularly its role in promoting the differentiation of regulatory T cells (Tregs). This technical guide provides an in-depth overview of the microbial biotransformation pathways leading to the synthesis of isoalloLCA from primary bile acids. It details the key microorganisms, enzymes, and metabolic steps involved in this complex process. Furthermore, this guide furnishes structured experimental protocols for the cultivation of relevant bacterial species, biotransformation assays, and the analytical quantification of isoalloLCA. Quantitative data from published studies are summarized, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this important microbial metabolic function. This document is intended to serve as a valuable resource for researchers in microbiology, immunology, and drug development who are investigating the therapeutic potential of gut microbiome-derived metabolites.

Introduction

The human gut microbiome plays a pivotal role in host physiology, in large part through its vast metabolic capacity to transform host-derived and dietary compounds. Among the most significant of these transformations is the metabolism of primary bile acids, synthesized in the liver, into a diverse array of secondary bile acids. These microbially-modified bile acids act as signaling molecules, influencing host immune responses and metabolic regulation.

This compound (isoalloLCA), a stereoisomer of lithocholic acid, has recently been identified as a potent modulator of the host immune system. Specifically, isoalloLCA has been shown to enhance the differentiation of anti-inflammatory regulatory T cells (Tregs)[1]. The production of isoalloLCA is entirely dependent on the gut microbiota, with its absence in germ-free animals highlighting the critical role of specific commensal bacteria in its synthesis[1].

This guide delineates the multi-step microbial biotransformation pathway that converts primary bile acids into isoalloLCA, identifies the key bacterial species and enzymes involved, and provides detailed experimental methodologies to study this process.

The Biosynthetic Pathway of this compound

The microbial synthesis of isoalloLCA is a multi-stage process involving the concerted action of several different gut bacteria, primarily from the Firmicutes and Bacteroidetes phyla. The pathway can be broadly divided into three key stages, starting from the primary bile acid chenodeoxycholic acid (CDCA).

Stage 1: Formation of Lithocholic Acid (LCA) from Chenodeoxycholic Acid (CDCA)

The initial steps in the formation of LCA from CDCA are carried out by a specialized group of bacteria within the Firmicutes phylum, most notably Clostridium scindens. This transformation is mediated by the bile acid inducible (bai) gene operon.

-

Deconjugation: Orally conjugated primary bile acids are first deconjugated by bile salt hydrolases (BSHs) present in a wide range of gut bacteria.

-

7α-dehydroxylation: A multi-enzyme pathway encoded by the bai operon in bacteria like Clostridium scindens removes the 7α-hydroxyl group from CDCA to produce lithocholic acid (LCA)[2][3][4].

Stage 2: Oxidation of Lithocholic Acid (LCA) to 3-oxo-Lithocholic Acid (3-oxo-LCA)

The secondary bile acid LCA is then oxidized at the 3-hydroxyl position to form the intermediate 3-oxo-LCA. This reaction is catalyzed by 3α-hydroxysteroid dehydrogenases (3α-HSDHs) found in various gut bacteria, including Eggerthella lenta[5][6].

Stage 3: Conversion of 3-oxo-Lithocholic Acid (3-oxo-LCA) to this compound (isoalloLCA)

The final and crucial step in the synthesis of isoalloLCA is the stereospecific reduction of 3-oxo-LCA. This conversion is performed by members of the Bacteroidetes phylum, such as Parabacteroides merdae[1]. A specific gene cluster has been identified in these bacteria that is responsible for this biotransformation. This process involves two key enzymatic activities:

-

5α-reduction: A 5α-reductase enzyme reduces the double bond in the A-ring of the steroid nucleus, establishing the allo configuration (A/B rings in trans).

-

3β-reduction: A 3β-hydroxysteroid dehydrogenase (3β-HSDH) then reduces the 3-oxo group to a 3β-hydroxyl group, resulting in the final product, this compound (3β-hydroxy-5α-cholan-24-oic acid)[2].

The following diagram illustrates the complete biosynthetic pathway from CDCA to isoalloLCA.

Experimental Protocols

This section provides a composite of detailed methodologies for the key experiments involved in studying the microbial biotransformation of this compound. These protocols are based on established methods reported in the scientific literature.

Anaerobic Cultivation of Key Bacterial Species

3.1.1. Cultivation of Clostridium scindens

-

Medium: Brain Heart Infusion (BHI) broth supplemented with 0.5% yeast extract, 0.05% L-cysteine, and 1 µM vitamin K1. Alternatively, Peptone-Yeast-Fructose (PYF) medium can be used[7].

-

Procedure:

-

Prepare the medium and dispense into anaerobic culture tubes or bottles.

-

Pre-reduce the medium by placing it in an anaerobic chamber (85% N₂, 10% CO₂, 5% H₂) for at least 24 hours prior to inoculation.

-

Inoculate the pre-reduced medium with a fresh culture of C. scindens.

-

Incubate at 37°C under anaerobic conditions until the desired cell density is reached (typically 24-48 hours)[8][9].

-

3.1.2. Cultivation of Eggerthella lenta

-

Medium: BHI broth supplemented with 0.5% yeast extract, 0.05% L-cysteine, and 5 µg/mL hemin.

-

Procedure:

3.1.3. Cultivation of Parabacteroides merdae

-

Medium: BHI broth or other suitable anaerobic broth such as Gifu Anaerobic Medium (GAM).

-

Procedure:

-

Prepare and pre-reduce the medium.

-

Inoculate with P. merdae.

-

Incubate at 37°C under anaerobic conditions for 24-48 hours.

-

In Vitro Biotransformation Assay

This protocol describes a general workflow for assessing the biotransformation of bile acids by bacterial cultures.

-

Procedure:

-

Grow the desired bacterial strain to mid-log phase in the appropriate anaerobic medium.

-

Add the bile acid substrate (e.g., 3-oxo-LCA) to the culture to a final concentration of 50-100 µM. Some bile acids may require dissolution in a small volume of ethanol (B145695) or DMSO before addition to the culture medium[10].

-

Continue incubation under anaerobic conditions at 37°C.

-

Collect aliquots of the culture at various time points (e.g., 0, 24, 48, 72, 96 hours).

-

Centrifuge the aliquots to pellet the bacterial cells.

-

Collect the supernatant for bile acid extraction and analysis.

-

Bile Acid Extraction from Culture Supernatant

-

Method: Solid Phase Extraction (SPE) is a common and effective method for cleaning up and concentrating bile acids from complex matrices.

-

Procedure:

-

Acidify the culture supernatant to approximately pH 3 with HCl.

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the acidified supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the bile acids with methanol.

-

Evaporate the methanol eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for UPLC-MS/MS analysis[11][12].

-

Quantification of this compound by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acid isomers.

-

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18) is commonly used[13][14].

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid.

-

Gradient: A linear gradient from a low to high percentage of mobile phase B over a run time of 10-20 minutes is typical to achieve separation of isomers[14].

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40-50°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acids.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for isoalloLCA and an internal standard.

-

Quantification: A standard curve is generated using a certified isoalloLCA standard. An isotopically labeled internal standard (e.g., d4-isoalloLCA) should be used to correct for matrix effects and variations in extraction efficiency[15][16][17].

-

Quantitative Data

The following table summarizes quantitative data related to the microbial biotransformation of this compound and its precursors from various studies. It is important to note that direct comparisons between studies may be challenging due to differences in experimental conditions.

| Substrate | Microorganism(s) | Incubation Time (h) | Initial Substrate Concentration (µM) | Product | Product Concentration/Yield | Reference |

| 3-oxo-LCA | Parabacteroides merdae | 96 | 100 | isoalloLCA | ~25 µM | [1] |

| 3-oxo-LCA | Bacteroides uniformis | 96 | 100 | isoalloLCA | ~15 µM | [1] |

| Cholic Acid | Clostridium scindens | 24 | Not specified | Deoxycholic Acid | Not specified | [18] |

| LCA | Eggerthella lenta | 48 | 100 | 3-oxo-LCA | Significant conversion | [19] |

Signaling Pathways and Regulation

The production of isoalloLCA by the gut microbiota has significant implications for host-microbe interactions, particularly in the context of immune regulation.

Regulation of the bai Operon in Firmicutes

The expression of the bai gene cluster in Firmicutes, which is responsible for the initial 7α-dehydroxylation of primary bile acids, is induced by the presence of primary bile acids such as cholic acid. This regulation allows the bacteria to respond to the availability of their substrate in the gut environment[20][21].

Regulation of the Bacteroidetes Gene Cluster

The regulatory mechanisms governing the expression of the gene cluster in Bacteroidetes responsible for the conversion of 3-oxo-LCA to isoalloLCA are currently not well understood and represent an active area of research. It is hypothesized that the expression of these genes may be influenced by the presence of substrate (3-oxo-LCA) or other environmental cues within the gut.

Host Signaling Pathways Modulated by IsoalloLCA

IsoalloLCA has been shown to enhance the differentiation of Tregs, which are crucial for maintaining immune homeostasis and preventing excessive inflammation. The molecular mechanism underlying this effect is an area of ongoing investigation.

The following diagram depicts the relationship between the microbial biotransformation of bile acids and the subsequent modulation of host immune signaling.

Conclusion and Future Directions

The microbial biotransformation of primary bile acids into the immunomodulatory metabolite this compound is a complex and fascinating example of host-microbiome co-metabolism. This guide has provided a comprehensive overview of the biosynthetic pathway, the key microbial players, and the experimental approaches to study this process.

While significant progress has been made in elucidating the formation of isoalloLCA, several areas warrant further investigation. Future research should focus on:

-

Detailed characterization of the Bacteroidetes gene cluster: This includes the purification and kinetic analysis of the individual enzymes (5α-reductase and 3β-HSDH) and the elucidation of the regulatory mechanisms governing gene expression.

-

Quantitative analysis of biotransformation in vivo: Establishing the rates of isoalloLCA production in the human gut and how these are influenced by diet and host factors is crucial.

-

Exploring the full therapeutic potential of isoalloLCA: Further studies are needed to understand the precise molecular targets of isoalloLCA in host cells and to evaluate its efficacy in preclinical models of inflammatory and autoimmune diseases.

A deeper understanding of the microbial biotransformation of this compound holds great promise for the development of novel microbiome-based therapeutics aimed at modulating the host immune system and promoting health.

References

- 1. Nuclear magnetic resonance spectroscopy of bile acids. Development of two-dimensional NMR methods for the elucidation of proton resonance assignments for five common hydroxylated bile acids, and their parent bile acid, 5 beta-cholanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Isolation of Eggerthella lenta from Human Faeces and Characterisation of the Species Prophage Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete genome sequence of Eggerthella lenta type strain (IPP VPI 0255T) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro co-culture of Clostridium scindens with primary human colonic epithelium protects the epithelium against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 12. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 14. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microbiota-derived bile acid metabolic enzymes and their impacts on host health - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Role of Bile Acids in the Human Body and in the Development of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microbial biotransformations of bile acids as detected by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 20. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A selective gut bacterial bile salt hydrolase alters host metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Isoallolithocholic Acid Biosynthesis Pathway: A Gut Microbiota-Driven Metabolic Route with Immunomodulatory Implications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The gut microbiota plays a pivotal role in host physiology, in part through its extensive metabolism of host-derived bile acids. One such transformation, the biosynthesis of isoallolithocholic acid (isoalloLCA), is gaining significant attention due to its potential immunomodulatory functions. This technical guide provides a comprehensive overview of the isoalloLCA biosynthesis pathway mediated by the gut microbiota. We delve into the enzymatic cascade, the key bacterial players, quantitative aspects of this metabolic route, and detailed experimental protocols for its investigation. This document aims to serve as a critical resource for researchers in microbiology, immunology, and drug development, offering insights into a crucial host-microbe interaction with therapeutic potential.

Introduction

Primary bile acids, synthesized in the liver from cholesterol, undergo extensive modifications by the gut microbiota, leading to a diverse pool of secondary bile acids. Among these, this compound (isoalloLCA), a C-3 epimer of allolithocholic acid, has emerged as a molecule of interest. It is a 3β-hydroxy, 5α-cholanic acid that has been shown to influence host immune responses, particularly the differentiation of T cells.[1] The production of isoalloLCA is exclusively attributed to the metabolic activities of gut bacteria, highlighting a key mechanism through which the microbiome can impact host health and disease.[2][3] Understanding the intricacies of the isoalloLCA biosynthesis pathway is therefore crucial for harnessing its therapeutic potential.

The this compound Biosynthesis Pathway

The formation of isoalloLCA from the primary bile acid-derived lithocholic acid (LCA) is a multi-step enzymatic process. The pathway involves a series of oxidation and reduction reactions primarily targeting the A/B rings of the steroid nucleus.

The key precursor for isoalloLCA is lithocholic acid (LCA) , a secondary bile acid formed from the 7α-dehydroxylation of chenodeoxycholic acid (CDCA) by gut bacteria. The biosynthesis of isoalloLCA from LCA proceeds through the following key steps:

-

Oxidation of LCA to 3-oxoLCA: The pathway is initiated by the oxidation of the 3α-hydroxyl group of LCA to a ketone group, forming 3-oxolithocholic acid (3-oxoLCA) . This reaction is catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSDH) enzymes expressed by various gut bacteria.[4][5][6]

-

Epimerization to 3-oxo-alloLCA: Subsequently, the stereochemistry at the C-5 position of 3-oxoLCA is altered from the cis (5β) to the trans (5α) configuration, resulting in the formation of 3-oxo-allolithocholic acid (3-oxo-alloLCA) . This epimerization is catalyzed by a 5α-reductase .[7]

-

Reduction to isoalloLCA: The final step involves the reduction of the 3-keto group of 3-oxo-alloLCA to a 3β-hydroxyl group, yielding This compound (isoalloLCA) . This stereospecific reduction is carried out by 3β-hydroxysteroid dehydrogenase (3β-HSDH) enzymes.[7]

It is important to note that some gut bacteria can also convert 3-oxoLCA to isolithocholic acid (isoLCA), the 3β-epimer of LCA, through the action of a 3β-HSDH without the preceding 5α-reduction.[4][5][6]

Key Enzymes and Bacterial Species

The enzymes responsible for isoalloLCA biosynthesis are distributed across various bacterial taxa within the gut microbiota, primarily within the phyla Firmicutes and Bacteroidetes.

-

3α-Hydroxysteroid Dehydrogenase (3α-HSDH): This enzyme initiates the pathway by converting LCA to 3-oxoLCA. Bacteria known to possess 3α-HSDH activity include species from the genera Clostridium, Eggerthella, and Ruminococcus.[4][8]

-

5α-Reductase: This enzyme is crucial for the formation of the "allo" configuration.

-

3β-Hydroxysteroid Dehydrogenase (3β-HSDH): This enzyme catalyzes the final step in isoalloLCA formation. Species from the genera Parabacteroides and Odoribacteraceae have been identified as producers of isoalloLCA, suggesting they possess the necessary enzymatic machinery, including 3β-HSDH.[3][9]

The synergistic action of different bacterial species, some providing the initial oxidation and others the subsequent reduction and epimerization steps, is likely crucial for the overall production of isoalloLCA in the complex gut ecosystem.

Quantitative Data

The following tables summarize the available quantitative data related to the this compound biosynthesis pathway.

Table 1: In Vitro Experimental Conditions

| Parameter | Value | Reference |

| Initial Substrate Concentration (LCA) | 100 µM | [3] |

| Incubation Time | 48 hours | [3] |

| Incubation Temperature | 37°C | [10] |

| Culture Conditions | Anaerobic | [10] |

| Fecal Slurry Concentration | 20% (v/v) | [10] |

Table 2: Fecal Concentrations of this compound and Related Metabolites

| Metabolite | Concentration Range | Population | Reference |

| This compound (isoalloLCA) | Reduced in IBD patients | Pediatric and Adult IBD | [11] |

| This compound (isoalloLCA) | Significantly elevated | Centenarians | [9] |

| 3-oxolithocholic acid (3-oxoLCA) | 44 - 83 pmol/mg | Fecal Microbiota Transplant Patients | [12] |

| Isolithocholic acid (isoLCA) | 136 - 213 pmol/mg | Fecal Microbiota Transplant Patients | [12] |

| Lithocholic Acid (LCA) | 50 - 150 mg (in total BA pool) | Healthy Adults | [13][14] |

Table 3: Microbial Abundance

| Bacterial Family/Genus | Association with isoalloLCA | Condition | Reference |

| Odoribacteraceae | Positive | Healthy Aging | [9] |

| Parabacteroides merdae | Lower abundance | Crohn's Disease and Ulcerative Colitis | [3] |

| Parabacteroides distasonis | Lower abundance | Crohn's Disease and Ulcerative Colitis | [3] |

| Parabacteroides gordonii | Lower abundance | Crohn's Disease and Ulcerative Colitis | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Quantification of Bile Acids by UPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of bile acids from fecal samples.

1. Sample Preparation and Extraction:

- Lyophilize fecal samples to a constant dry weight.

- Weigh 10-20 mg of dried feces into a 2 mL tube containing ceramic beads.

- Add 1 mL of ice-cold methanol (B129727) containing a mixture of deuterated bile acid internal standards.

- Homogenize the samples using a bead beater (e.g., 2 cycles of 45 seconds at 6.5 m/s).

- Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new 1.5 mL tube.

- Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

- Reconstitute the dried extract in 100 µL of 50% methanol.

- Vortex and centrifuge at 16,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a UPLC-MS vial for analysis.[15]

2. UPLC-MS/MS Analysis:

- Chromatographic Separation:

- Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

- Run a gradient elution to separate the bile acids.

- Mass Spectrometry Detection:

- Operate the mass spectrometer in negative ion mode.

- Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for each bile acid and internal standard.

- Optimize cone voltage and collision energy for each transition.

- Data Analysis:

- Generate a standard curve for each bile acid using authentic standards.

- Quantify the bile acids in the samples by comparing their peak areas to those of the internal standards and the standard curves.

Heterologous Expression of Bile Acid Metabolizing Enzymes

This protocol describes the general workflow for expressing a gut microbial enzyme, such as a 3β-HSDH, in a host like Escherichia coli.

1. Gene Cloning:

- Identify the gene of interest (e.g., a putative 3β-HSDH) from the genome of an isoalloLCA-producing bacterium.

- Amplify the gene by PCR using primers that add appropriate restriction sites or sequences for Gibson assembly.

- Clone the PCR product into an expression vector (e.g., pET series) containing a suitable promoter (e.g., T7) and an affinity tag (e.g., His-tag) for purification.

2. Protein Expression:

- Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding a suitable inducer (e.g., 1 mM IPTG).

- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein production.

3. Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

- Clarify the lysate by centrifugation.

- Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

- Elute the protein and assess its purity by SDS-PAGE.

4. Enzyme Activity Assay:

- Perform an in vitro reaction by incubating the purified enzyme with the substrate (e.g., 3-oxo-alloLCA) and the appropriate cofactor (e.g., NADPH for 3β-HSDH).

- Monitor the formation of the product (isoalloLCA) over time using UPLC-MS/MS.

Anaerobic Culturing of Bile Acid-Metabolizing Bacteria

This protocol provides a basic framework for the anaerobic cultivation of gut bacteria.

1. Media Preparation:

- Prepare a suitable anaerobic broth medium (e.g., Brain Heart Infusion supplemented with yeast extract, hemin, and vitamin K).

- Dispense the medium into anaerobic culture tubes or bottles.

- Pre-reduce the medium by placing it in an anaerobic chamber for at least 24 hours before use.[16][17]

2. Inoculation and Incubation:

- Perform all manipulations within an anaerobic chamber with a controlled atmosphere (e.g., 85% N₂, 10% CO₂, 5% H₂).

- Inoculate the pre-reduced medium with the bacterial strain of interest.

- Incubate the cultures at 37°C.

3. Bile Acid Transformation Assay:

- To test for bile acid metabolism, supplement the anaerobic culture medium with the desired bile acid substrate (e.g., LCA).

- At various time points, collect aliquots of the culture.

- Extract the bile acids from the culture supernatant and cell pellet as described in Protocol 4.1.

- Analyze the bile acid profile by UPLC-MS/MS to monitor the disappearance of the substrate and the appearance of the product.

Visualizations

Signaling Pathways and Workflows

Caption: The enzymatic cascade of this compound biosynthesis from lithocholic acid.

Caption: A typical experimental workflow for the quantification of bile acids in fecal samples.

Conclusion and Future Directions

The biosynthesis of this compound by the gut microbiota represents a fascinating example of host-microbe metabolic crosstalk with direct implications for host immunology. The multi-step enzymatic pathway, involving 3α-HSDH, 5α-reductase, and 3β-HSDH, highlights the sophisticated biochemical capabilities of our intestinal symbionts. While significant progress has been made in identifying the key bacterial players and the metabolic intermediates, further research is needed to fully elucidate the regulation of this pathway and the specific contributions of different microbial species.

For drug development professionals, the enzymes in the isoalloLCA pathway represent potential targets for modulating the levels of this immunomodulatory metabolite. The development of specific inhibitors or enhancers of these bacterial enzymes could offer novel therapeutic strategies for inflammatory and autoimmune diseases. The detailed protocols provided in this guide offer a starting point for researchers to further explore this exciting area of microbiome science. A deeper understanding of the this compound biosynthesis pathway will undoubtedly pave the way for new diagnostic and therapeutic approaches targeting the gut microbiota.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxysteroid Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. researchgate.net [researchgate.net]

- 4. cohesionbio.com [cohesionbio.com]

- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. mdpi.com [mdpi.com]

- 7. escholarship.org [escholarship.org]

- 8. Human gut bacteria produce TH17-modulating bile acid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. This compound ameliorates intestinal inflammation via metabolically reprogrammed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]

- 15. agilent.com [agilent.com]

- 16. A metabolic pathway for bile acid dehydroxylation by the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. stacks.cdc.gov [stacks.cdc.gov]

Biological functions of isoallolithocholic acid in the gut

An In-depth Technical Guide to the Biological Functions of Isoallolithocholic Acid in the Gut

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (isoalloLCA) is a secondary bile acid synthesized by the gut microbiota that has emerged as a critical signaling molecule in maintaining intestinal homeostasis. Its biological activities are multifaceted, extending from the modulation of host immune responses to potential roles in the preservation of the gut epithelial barrier. Notably, diminished levels of isoalloLCA have been correlated with inflammatory bowel disease (IBD), highlighting its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of isoalloLCA's functions in the gut, with a focus on its immunomodulatory roles in T cells and macrophages. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

The gut microbiota plays a profound role in host health and disease through the metabolic transformation of various substrates, including primary bile acids synthesized by the host liver. These bacterially-modified bile acids, known as secondary bile acids, act as signaling molecules that can influence a wide range of physiological processes. This compound (isoalloLCA) is one such metabolite that has garnered significant attention for its potent immunomodulatory properties. This document will delve into the known biological functions of isoalloLCA within the gastrointestinal tract, its biosynthesis, and its mechanisms of action.

Biosynthesis of this compound

IsoalloLCA is a product of multi-step enzymatic conversions of primary bile acids by gut bacteria. The primary bile acid, chenodeoxycholic acid (CDCA), is first deconjugated and 7α-dehydroxylated by gut microbes to form lithocholic acid (LCA). Subsequent enzymatic modifications by specific bacteria, such as those from the Bacteroidetes phylum, lead to the formation of isoalloLCA.[1] The biosynthetic pathway is believed to involve the conversion of LCA to 3-oxolithocholic acid (3-oxoLCA), which is then further metabolized to isolithocholic acid (isoLCA) and subsequently to isoalloLCA.[2][3] A specific gene cluster within Bacteroidetes has been identified as responsible for the production of isoalloLCA.[1]

Immunomodulatory Functions of this compound

IsoalloLCA exerts significant anti-inflammatory effects by modulating the differentiation and function of key immune cells in the gut mucosa, particularly T cells and macrophages.

Regulation of T Cell Differentiation

A crucial function of isoalloLCA is its ability to promote the differentiation of naïve CD4+ T cells into anti-inflammatory regulatory T cells (Tregs).[1][4][5]

-

Induction of Foxp3 Expression: IsoalloLCA enhances the expression of the transcription factor Forkhead box P3 (Foxp3), the master regulator of Treg cell development and function.[4][6][7] This effect has been shown to be dependent on the Conserved Non-Coding Sequence 3 (CNS3) enhancer region within the Foxp3 locus.

-

Role of Mitochondrial Reactive Oxygen Species (mitoROS): The mechanism underlying isoalloLCA's effect on Tregs involves the generation of mitochondrial reactive oxygen species (mitoROS).[5][8][9] IsoalloLCA stimulates oxidative phosphorylation (OXPHOS) in T cells, leading to increased mitoROS production, which in turn promotes Foxp3 expression.[3][10]

-

Independence from VDR and FXR: Notably, the pro-Treg activity of isoalloLCA appears to be independent of the well-characterized bile acid receptors, the Vitamin D Receptor (VDR) and the Farnesoid X Receptor (FXR).

Modulation of Macrophage Activity

IsoalloLCA can also temper inflammatory responses by acting on macrophages.

-

Inhibition of Pro-inflammatory Signaling: In bone marrow-derived macrophages (BMDMs), isoalloLCA mitigates lipopolysaccharide (LPS)-induced inflammation.[4][6][7] It achieves this by inhibiting the ETS2-HIF1A/PFKFB3 signaling pathway, which is a critical driver of inflammatory macrophage polarization.[1][6][8]

-

Metabolic Reprogramming: IsoalloLCA promotes a shift in macrophage metabolism from glycolysis towards oxidative phosphorylation (OXPHOS). This metabolic reprogramming is associated with an anti-inflammatory macrophage phenotype.[4][6][7]

-

Mitochondrial ROS in Macrophages: Similar to its action in T cells, the anti-inflammatory effects of isoalloLCA in macrophages are potentially mediated through the enhancement of mitoROS production.[6][8]

Role in Gut Barrier Function

While direct evidence for the effects of isoalloLCA on the gut epithelial barrier is still emerging, the known functions of other secondary bile acids and the anti-inflammatory properties of isoalloLCA suggest a protective role. Inflammatory conditions are known to compromise gut barrier integrity by downregulating the expression of tight junction proteins such as claudins, occludin, and zonula occludens-1 (ZO-1). By reducing mucosal inflammation, isoalloLCA may indirectly contribute to the maintenance of a healthy gut barrier.

Association with Inflammatory Bowel Disease (IBD)

Multiple studies have reported a significant reduction in the fecal and mucosal levels of isoalloLCA in patients with IBD, including pediatric cases, when compared to healthy individuals.[4][6][7] Furthermore, preclinical studies using experimental models of colitis (e.g., DSS-induced colitis) have demonstrated that administration of isoalloLCA can ameliorate disease severity.[4][6][7] These findings strongly suggest that isoalloLCA is a key microbial metabolite for maintaining gut immune tolerance and that its depletion may contribute to the pathogenesis of IBD.

Quantitative Data

The following table summarizes the key quantitative data related to the biological functions of this compound.

| Parameter | Value | Cell/System Type | Reference |

| In Vitro Bioactivity | |||

| Effective Concentration for Treg Differentiation | 20 µM | Murine Naïve CD4+ T cells | [7] |

| Effective Concentration for Macrophage Modulation | 20 µM | Murine Bone Marrow-Derived Macrophages | [6] |

| In Vivo Concentration | |||

| Cecal Content Concentration (in mice fed isoalloLCA) | 47 pmol/mg | Murine Cecal Content | [7] |

| Dose-Response | |||

| Treg Differentiation | Dose-dependent increase in Foxp3+ cells | Murine Naïve CD4+ T cells | [1] |

Experimental Protocols

In Vitro Differentiation of Regulatory T cells (Tregs)

This protocol describes the induction of Tregs from naïve CD4+ T cells in the presence of isoalloLCA.

-

Isolation of Naïve CD4+ T cells:

-

Isolate splenocytes from mice.

-

Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS) with a CD4+ T cell isolation kit.

-

Sort for naïve CD4+ T cells (CD4+CD25-CD62L_high_CD44_low_) using fluorescence-activated cell sorting (FACS).

-

-

T cell Culture and Differentiation:

-

Coat a 96-well plate with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.

-

Plate naïve CD4+ T cells at a density of 5 x 10^4 cells per well.

-

Culture the cells in complete RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin, and IL-2 (100 U/mL).

-

For Treg differentiation, add a low concentration of TGF-β (e.g., 0.1 ng/mL).

-

Add isoalloLCA (e.g., 20 µM, dissolved in DMSO) or a vehicle control (DMSO) to the respective wells at the start of the culture.

-

-

Analysis of Treg Differentiation:

-

After 3 days of culture, harvest the cells.

-

Stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a Foxp3 staining buffer set.

-

Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.

-

Macrophage Inflammation Assay

This protocol is for assessing the anti-inflammatory effect of isoalloLCA on LPS-stimulated macrophages.

-

Generation of Bone Marrow-Derived Macrophages (BMDMs):

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the bone marrow cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.

-

-

Macrophage Treatment and Stimulation:

-

Plate the BMDMs in a 24-well plate at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

-

Pre-treat the cells with isoalloLCA (e.g., 20 µM) or vehicle control for 12-16 hours.

-

Stimulate the macrophages with LPS (e.g., 100 ng/mL) for 6-24 hours.

-

-

Analysis of Inflammation:

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Alternatively, lyse the cells to extract RNA or protein for analysis of gene expression (qRT-PCR) or protein expression (Western blot) of inflammatory markers.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol outlines the induction of acute colitis in mice to evaluate the therapeutic potential of isoalloLCA.

-

Induction of Colitis:

-

Use 8-12 week old C57BL/6 mice.

-

Provide mice with drinking water containing 2.5-3% (w/v) DSS for 5-7 consecutive days. Control mice receive regular drinking water.

-

-

Treatment with IsoalloLCA:

-

Administer isoalloLCA or a vehicle control to the mice daily via oral gavage, starting from the first day of DSS administration. The dosage will need to be optimized based on preliminary studies.

-

-

Monitoring and Disease Assessment:

-

Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) score based on these parameters.

-

At the end of the experiment (day 5-7), euthanize the mice and collect the colon.

-

Measure the colon length (colitis is often associated with colon shortening).

-

Fix a portion of the distal colon in 10% formalin for histological analysis (H&E staining) to assess tissue damage, inflammatory cell infiltration, and crypt architecture.

-

Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or for cytokine analysis.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathways of isoalloLCA in macrophages and T cells, as well as a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of physicochemical properties and intestinal permeability of six dietary polyphenols in human intestinal colon adenocarcinoma Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [bjpharm.org.uk]

- 4. Foxp3 drives oxidative phosphorylation and protection from lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential role of mitochondrial energy metabolism in Foxp3+ T-regulatory cell function and allograft survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bile acids inhibit tumour necrosis factor alpha-induced interleukin-8 production in human colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of simulated intestinal fluid on drug permeability estimation across Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Isoallolithocholic Acid as an Immunomodulatory Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoallolithocholic acid (isoalloLCA), a secondary bile acid synthesized by the gut microbiota, has garnered significant attention as a potent modulator of the host immune system.[1] Unlike primary bile acids originating from the liver, isoalloLCA is a metabolic byproduct of bacterial action on lithocholic acid (LCA).[1] Recent research has illuminated its significant immunoregulatory capabilities, particularly in influencing T cell differentiation and macrophage activity. This positions isoalloLCA as a molecule of considerable interest for the development of novel therapeutics for a range of inflammatory and autoimmune diseases. This technical guide provides a detailed overview of the current scientific understanding of isoalloLCA's immunomodulatory functions, its mechanisms of action, pertinent signaling pathways, quantitative experimental data, and comprehensive experimental protocols.

Core Immunomodulatory Functions of this compound

IsoalloLCA exerts its primary immunomodulatory effects on two pivotal immune cell populations: T cells and macrophages.

1. Enhancement of Regulatory T Cell (Treg) Differentiation: IsoalloLCA has been demonstrated to robustly promote the differentiation of naïve CD4+ T cells into Foxp3+ regulatory T cells (Tregs).[1] Tregs are indispensable for maintaining immune homeostasis and preventing aberrant inflammatory responses. The underlying mechanism involves the generation of mitochondrial reactive oxygen species (mitoROS), which subsequently leads to an upregulation of the master Treg transcription factor, Foxp3.[1] This process is notably dependent on the presence of low concentrations of Transforming Growth Factor-beta (TGF-β).[2]

2. Modulation of Macrophage Activity: IsoalloLCA displays significant anti-inflammatory properties by acting on macrophages. In studies utilizing bone marrow-derived macrophages (BMDMs), isoalloLCA has been shown to counteract the inflammatory effects induced by lipopolysaccharide (LPS).[3][4] This is achieved, in part, through the inhibition of the ETS2-HIF1A/PFKFB3 signaling pathway, a critical axis for the metabolic reprogramming that drives pro-inflammatory macrophage polarization.[3][4] Moreover, isoalloLCA can induce a metabolic shift in macrophages towards oxidative phosphorylation (OXPHOS), a state associated with anti-inflammatory functions.[3]

Quantitative Data on this compound's Immunomodulatory Effects

The following tables provide a structured summary of key quantitative data from seminal studies investigating the immunomodulatory impact of isoalloLCA.

Table 1: Effect of this compound on Regulatory T Cell Differentiation

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| Foxp3+ Cells (%) | Naïve mouse CD4+ T cells | IsoalloLCA | 20 µM | Significant increase in the percentage of Foxp3+ cells. | [1] |

| Naïve mouse CD4+ T cells | IsoalloLCA | 5-40 µM | A dose-dependent increase in the percentage of Foxp3+ cells was observed. | [5] | |

| Mitochondrial ROS | Mouse CD4+ T cells | IsoalloLCA | 20 µM | Increased staining with mitoSOX, indicating elevated mitochondrial ROS production. | [1] |

Table 2: Effect of this compound on Macrophage Function

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| TNF-α Production | Human blood cells from IBD patients | LPS + IsoalloLCA | 20 µM | A notable decrease in TNF-α production was observed compared to stimulation with LPS alone. | [3] |

| Bone marrow-derived macrophages (BMDMs) | LPS + IsoalloLCA | 20 µM | Mitigated the production of TNF-α induced by LPS. | [4] | |

| Gene Expression | Murine colonic mucosa | IsoalloLCA | In vivo administration | Led to an increase in Foxp3 expression and a decrease in ETS2 expression. | [3] |

| Metabolism | Bone marrow-derived macrophages (BMDMs) | IsoalloLCA | 20 µM | Enhanced oxidative phosphorylation (OXPHOS). | [3] |

Signaling Pathways Modulated by this compound

The immunoregulatory actions of isoalloLCA are orchestrated through distinct signaling cascades in T cells and macrophages.

Regulatory T Cell Differentiation Pathway

IsoalloLCA steers naïve CD4+ T cells towards a Treg fate through a pathway that involves mitochondrial ROS and the nuclear receptor NR4A1. Upon entering the T cell, isoalloLCA stimulates mitochondrial metabolism, leading to an increase in mitoROS. These reactive oxygen species then act as intracellular signaling molecules, ultimately culminating in the enhanced expression of Foxp3, the definitive transcription factor for the Treg lineage. The efficacy of this pathway is contingent upon a background of low-level TGF-β signaling.

Caption: IsoalloLCA-induced Treg differentiation pathway.

Macrophage Anti-inflammatory Pathway

Within macrophages, isoalloLCA acts to quell pro-inflammatory signaling. It has been identified as an inhibitor of the ETS2-HIF1A/PFKFB3 pathway, a critical metabolic axis that facilitates the switch to glycolysis, a hallmark of pro-inflammatory (M1) macrophage activation. By disrupting this pathway, isoalloLCA prevents the metabolic reprogramming necessary for a robust inflammatory response. ETS2 is a key transcription factor that drives the expression of HIF1A, which in turn promotes the transcription of glycolytic enzymes such as PFKFB3.

Caption: IsoalloLCA's anti-inflammatory action in macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments designed to characterize the immunomodulatory activities of this compound.

In Vitro Differentiation of Regulatory T Cells from Naïve CD4+ T Cells

-

Objective: To quantitatively assess the influence of isoalloLCA on the differentiation of naïve CD4+ T cells into Tregs.

-

Materials:

-

Naïve CD4+ T cells (isolated from murine spleens or human peripheral blood)

-

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol)

-

Anti-CD3ε antibody (for plate coating)

-

Anti-CD28 antibody (soluble)

-

Recombinant human TGF-β1

-

Recombinant mouse IL-2

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

24-well tissue culture plates

-

-

Procedure:

-

Coat the wells of a 24-well plate with anti-CD3ε antibody (e.g., 5 µg/mL in sterile PBS) by incubating for a minimum of 2 hours at 37°C. Prior to use, wash the wells twice with sterile PBS.

-

Isolate naïve CD4+ T cells utilizing a commercially available negative selection kit to ensure high purity.

-

Resuspend the purified naïve T cells to a final concentration of 1 x 10^6 cells/mL in complete RPMI medium.

-

Prepare the Treg differentiation medium containing:

-

Soluble anti-CD28 antibody (e.g., 1 µg/mL)

-

Recombinant mouse IL-2 (e.g., 100 U/mL)

-

Recombinant human TGF-β1 (a low concentration, typically in the range of 0.01-1 ng/mL, should be optimized for maximal Treg induction in the presence of isoalloLCA)

-

-

Add isoalloLCA to the differentiation medium to achieve the desired final concentrations (e.g., a dose-response of 5, 10, 20, 40 µM). A DMSO vehicle control must be included.

-

Dispense 1 mL of the T cell suspension into each of the prepared wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-4 days.

-

Following the incubation period, harvest the cells for subsequent analysis by flow cytometry to determine the expression of CD4, CD25, and Foxp3.

-

Culture and Stimulation of Bone Marrow-Derived Macrophages (BMDMs)

-

Objective: To investigate the effect of isoalloLCA on the inflammatory response of macrophages stimulated with LPS.

-

Materials:

-

Bone marrow cells isolated from mice

-

Complete DMEM medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium as a source of M-CSF)

-

Lipopolysaccharide (LPS)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

6-well tissue culture plates

-

-

Procedure:

-

Harvest bone marrow from the femurs and tibias of mice under sterile conditions.

-

Culture the bone marrow cells in complete DMEM supplemented with 20% L929-conditioned medium for 7 days to facilitate their differentiation into BMDMs. The medium should be replenished on day 3.

-

On day 7, detach the adherent BMDM population using a cell scraper.

-

Seed the BMDMs into 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere overnight.

-

Pre-treat the adherent macrophages with isoalloLCA at the desired concentrations (e.g., 20 µM) or with DMSO for 2 hours.

-

Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for a duration appropriate for the desired endpoint (e.g., 6 hours for gene expression analysis or 24 hours for cytokine measurements).

-

Collect the cell culture supernatant for the quantification of secreted cytokines (e.g., TNF-α, IL-10) by ELISA.

-

Lyse the cells to extract total RNA for gene expression analysis by qRT-PCR (e.g., for Tnf, Il10, Ets2) or to obtain protein lysates for Western blot analysis.

-

Flow Cytometry Analysis of Regulatory T Cells

-

Objective: To accurately quantify the percentage of Foxp3+ Tregs following in vitro differentiation.

-

Gating Strategy:

-

Lymphocyte Gate: Initially, gate on the lymphocyte population based on Forward Scatter (FSC) and Side Scatter (SSC) to exclude cellular debris and dead cells.

-

Singlet Gate: Subsequently, use FSC-Area versus FSC-Height to exclude cell doublets and ensure single-cell analysis.

-

CD4+ T Cell Gate: From the singlet lymphocyte population, identify and gate on the CD4+ T cells.

-

Treg Identification: Within the CD4+ gate, define the Treg population based on the co-expression of CD25 and the intracellular transcription factor Foxp3 (CD4+CD25+Foxp3+).

-

-

Visualization:

Caption: Flow cytometry gating strategy for Treg identification.

Measurement of Mitochondrial Reactive Oxygen Species (mitoROS)

-

Objective: To quantify the production of mitochondrial superoxide (B77818) in T cells following treatment with isoalloLCA.

-